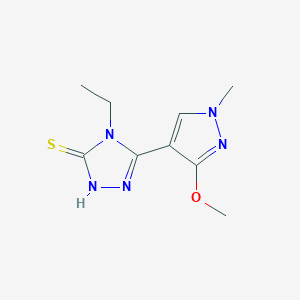
4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C9H13N5OS and its molecular weight is 239.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol is a compound that features a unique structural combination of a triazole ring, a thiol functional group, and a pyrazole moiety. This structural diversity suggests potential biological activities, particularly in pharmacology. The compound's molecular formula is with a molecular weight of approximately 239.3 g/mol .
Chemical Structure and Properties
The compound consists of:
- Triazole Ring : Known for its biological significance, particularly in medicinal chemistry.
- Thiol Group : Associated with various biological activities including antimicrobial and anticancer properties.
- Pyrazole Moiety : Enhances the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing triazole and thiol groups exhibit significant biological activities, including:
- Antimicrobial
- Antifungal
- Anticancer properties
The exact mechanism of action for this compound is not fully elucidated due to limited specific studies. However, similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and other metabolic pathways .
Anticancer Activity
A study explored the cytotoxic effects of various triazole derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that derivatives similar to this compound showed promising selectivity towards cancer cells .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A (similar structure) | IGR39 | 15 |
| Compound B (similar structure) | MDA-MB-231 | 20 |
| 4-Ethyl... (this study) | Panc-1 | TBD |
Antimicrobial Activity
Compounds with similar structures have demonstrated significant antimicrobial effects. For instance, derivatives of 1,2,4-triazoles have been noted for their ability to inhibit bacterial growth and fungal infections .
Structure-Activity Relationship (SAR)
The biological activity of triazole-thiol derivatives can be significantly influenced by their structural modifications. The following table summarizes some related compounds and their activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Ethyl... | Triazole with ethyl and methoxy groups | Anticancer |
| 5-(Phenyl)... | Phenyl substitution on triazole | Antifungal |
| 2-Amino-thiazole derivatives | Thiazole instead of triazole | Broad-spectrum antimicrobial |
These comparisons highlight how slight variations in structure can lead to distinct biological activities .
Eigenschaften
IUPAC Name |
4-ethyl-3-(3-methoxy-1-methylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5OS/c1-4-14-7(10-11-9(14)16)6-5-13(2)12-8(6)15-3/h5H,4H2,1-3H3,(H,11,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLYITDFYNJJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CN(N=C2OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















